molecular formula C18H22ClNO4 B5233711 1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride

1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride

Cat. No.: B5233711
M. Wt: 351.8 g/mol
InChI Key: CHLUARANMYLKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride is a complex organic compound that features a benzodioxole moiety and a phenylethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Propanol Chain: The benzodioxole is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the intermediate.

    Introduction of the Phenylethylamine Group: The intermediate is then reacted with phenylethylamine in the presence of a suitable catalyst to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol
  • 1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrobromide

Uniqueness

1-(1,3-Benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c1-13(14-5-3-2-4-6-14)19-10-15(20)11-21-16-7-8-17-18(9-16)23-12-22-17;/h2-9,13,15,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLUARANMYLKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=CC3=C(C=C2)OCO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.